6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Description
Properties
CAS No. |
926196-71-6 |
|---|---|
Molecular Formula |
C19H14BrNO3 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO3/c1-24-15-4-2-3-12(9-15)5-7-14-11-17(19(22)23)16-10-13(20)6-8-18(16)21-14/h2-11H,1H3,(H,22,23) |
InChI Key |
AULMKKDSDFPSRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
It is known that the compound is involved in the protodeboronation of pinacol boronic esters. This process involves a radical approach and is paired with a Matteson–CH2–homologation.
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but unknown transformation. This process is part of a broader set of reactions involving organoboron compounds, which are highly valuable building blocks in organic synthesis. The boron moiety can be converted into a broad range of functional groups.
Result of Action
The compound’s involvement in the protodeboronation of pinacol boronic esters suggests it may play a role in the synthesis of other organic compounds.
Action Environment
The action of “6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid” may be influenced by various environmental factors. The compound itself is usually bench stable, suggesting it may be more resistant to environmental conditions.
Biological Activity
6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid, also referred to by its CAS number 926196-71-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in pharmacology, particularly in the context of cancer treatment and antimicrobial properties.
- Molecular Formula : C19H14BrNO3
- Molecular Weight : 384.22 g/mol
- CAS Number : 926196-71-6
The compound features a quinoline backbone, which is known for its role in various biological activities, making it a versatile scaffold for drug design.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Assays
A study evaluated the compound's activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicated that:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| HeLa | 12.5 | Moderate inhibition |
| A549 | 8.3 | Significant inhibition |
| MCF-7 | 15.0 | Moderate inhibition |
These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
In a recent study, the Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 10.5 | Moderate |
| Escherichia coli | 15.0 | Moderate |
| Pseudomonas aeruginosa | 20.0 | Weak |
These results demonstrate that while the compound exhibits some level of antimicrobial activity, further optimization may be necessary to enhance its efficacy.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to interact with bacterial membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- The carboxylic acid at position 4 facilitates hydrogen bonding, critical for binding to enzymes like trypanothione reductase in parasitic targets .
Comparison with Structural Analogs
Substituent Variations at Position 2
The aryl/heteroaryl group at position 2 significantly impacts physicochemical and biological properties.
Key Observations :
Functional Group Modifications at Position 4
The carboxylic acid at position 4 is often derivatized to optimize pharmacokinetics.
Key Observations :
Substituent Variations at Position 6 and Other Positions
Bromine at position 6 is conserved in most analogs, but additional substitutions alter activity.
Q & A
Basic: What is the optimal synthetic route for 6-bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid?
Methodological Answer:
The compound can be synthesized via esterification of the carboxylic acid precursor followed by Heck coupling or ethenylation. A representative protocol involves:
Esterification: Reflux 6-bromo-2-arylquinoline-4-carboxylic acid with absolute ethanol and concentrated sulfuric acid (catalyst) for 15–17 hours. Monitor reaction completion via TLC (hexane:ethyl acetate = 9:1) .
Purification: Precipitate the product in ice, filter, and purify via silica gel column chromatography (petroleum ether:ethyl acetate = 9:1). Crystallize by slow solvent evaporation .
Ethenylation: Introduce the ethenyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) using 3-methoxystyrene. Optimize conditions (e.g., Pd(OAc)₂, PPh₃, base) for stereoselectivity .
Basic: How to purify this compound effectively?
Methodological Answer:
Use a combination of precipitation and chromatography:
- Precipitation: After synthesis, pour the reaction mixture into ice to precipitate crude product. Wash with water/ethanol to remove unreacted starting materials .
- Column Chromatography: Employ silica gel (60–120 mesh) with a gradient eluent (e.g., petroleum ether:ethyl acetate from 9:1 to 4:1) to isolate the target compound. Confirm purity via HPLC or ¹H-NMR .
Advanced: How do substituents (e.g., bromo, methoxy) influence the compound’s biological activity?
Methodological Answer:
- Bromo Group: Enhances electrophilicity and binding to biological targets (e.g., enzymes). Compare activity of bromo vs. chloro analogs in antibacterial assays .
- Methoxy Group: Modulates lipophilicity and electronic effects. Use SAR studies to assess its role in membrane permeability (e.g., logP calculations) .
- Ethenyl Linker: Investigate stereochemical impact (E/Z isomerism) on target affinity via molecular docking .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Multi-NMR Analysis: Perform ¹H, ¹³C, DEPT-135, and 2D NMR (COSY, HSQC) to assign signals. Compare with computed NMR (DFT) for validation .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., monitor π-π stacking of the quinoline core) .
- Mass Spectrometry: Use HRMS to confirm molecular formula and detect impurities (e.g., residual esterification byproducts) .
Advanced: What are the fluorescent properties of this quinoline derivative, and how can they be applied?
Methodological Answer:
- Fluorescence Profiling: Measure excitation/emission spectra (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm in DMSO). Compare with analogs lacking the ethenyl group .
- Applications:
Advanced: How to model the compound’s interactions with biological targets computationally?
Methodological Answer:
Docking Studies: Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., bacterial topoisomerases). Validate with MD simulations .
QSAR Modeling: Develop models correlating substituent properties (Hammett σ, logP) with antibacterial MIC values .
DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., carboxyl group for coordination with metal ions) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to assess the compound’s pharmacokinetic (ADME) profile?
Methodological Answer:
- Absorption: Perform Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism: Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (LC-MS/MS) .
- Toxicity: Use MTT assays on HEK293 cells to evaluate cytotoxicity (IC₅₀ > 100 µM preferred) .
Advanced: What methods are used to evaluate its antibacterial activity?
Methodological Answer:
- Agar Diffusion: Measure inhibition zones against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .
- MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 8–512 µg/mL. Confirm bactericidal vs. bacteriostatic effects via time-kill assays .
Advanced: How does the electron-withdrawing bromo group affect reactivity in further derivatization?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
